molecular formula C7H5Br2NO2 B13447539 Methyl 2,3-dibromoisonicotinate

Methyl 2,3-dibromoisonicotinate

Cat. No.: B13447539
M. Wt: 294.93 g/mol
InChI Key: KNVQZTWBDIULRK-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromoisonicotinate is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromoisonicotinate can be synthesized through the bromination of methyl isonicotinate. The typical procedure involves the reaction of methyl isonicotinate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 3 positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dibromoisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form methyl 2,3-dihydroxyisonicotinate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted isonicotinates.

    Reduction: Formation of methyl 2,3-dihydroxyisonicotinate.

    Oxidation: Formation of 2,3-dibromoisonicotinic acid.

Scientific Research Applications

Methyl 2,3-dibromoisonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.

    Material Science:

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 2,3-dibromoisonicotinate involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release isonicotinic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • Methyl 2-bromoisonicotinate
  • Methyl 3-bromoisonicotinate
  • Methyl 4-bromoisonicotinate

Comparison: Methyl 2,3-dibromoisonicotinate is unique due to the presence of two bromine atoms at the 2 and 3 positions on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its mono-brominated counterparts. The dibromo substitution pattern can enhance the compound’s ability to participate in halogen bonding and increase its overall stability.

Properties

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

methyl 2,3-dibromopyridine-4-carboxylate

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3

InChI Key

KNVQZTWBDIULRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)Br

Origin of Product

United States

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